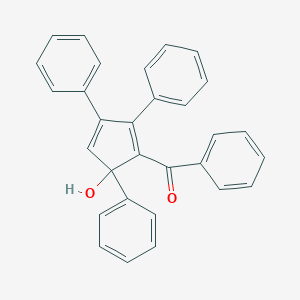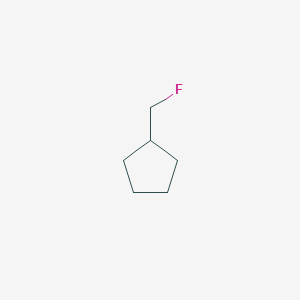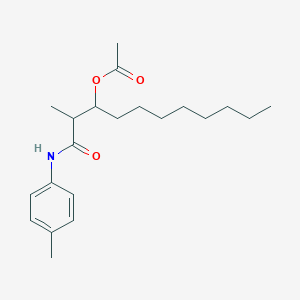![molecular formula C12H5F13O3 B12544055 6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione CAS No. 842123-44-8](/img/structure/B12544055.png)
6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione is a fluorinated organic compound characterized by its unique bicyclic structure. This compound is notable for its high fluorine content, which imparts distinct chemical and physical properties, such as high thermal stability and resistance to chemical degradation. These properties make it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as hexafluoropropylene oxide and a suitable diene.
Cycloaddition Reaction: A [2+2] cycloaddition reaction is employed to form the bicyclic core of the compound. This reaction is often catalyzed by a Lewis acid, such as aluminum chloride, under controlled temperature and pressure conditions.
Fluorination: The introduction of the tridecafluorohexyl group is achieved through a fluorination reaction, using reagents like sulfur tetrafluoride or cobalt trifluoride. This step requires careful control of reaction conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include:
Optimization of Reaction Conditions: Ensuring consistent yield and purity by optimizing temperature, pressure, and catalyst concentration.
Safety Measures: Implementing safety protocols to handle fluorinating agents and manage the exothermic nature of the reactions.
Purification: Utilizing techniques such as distillation and chromatography to purify the final product.
化学反応の分析
Types of Reactions
6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with altered functional groups.
科学的研究の応用
6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds and polymers.
Biology: Investigated for its potential as a fluorinated probe in biological imaging and diagnostics.
Medicine: Explored for its use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, such as coatings and lubricants, due to its resistance to chemical and thermal degradation.
作用機序
The mechanism of action of 6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione involves its interaction with molecular targets through its fluorinated moieties. The high electronegativity of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biological molecules. This property is leveraged in applications such as drug delivery, where the compound can enhance the stability and efficacy of therapeutic agents.
類似化合物との比較
Similar Compounds
6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane Hydrochloride: A fluorinated bicyclic compound with similar structural features but different functional groups.
3-Azabicyclo[3.2.0]heptane-2,4-dione: Another bicyclic compound with a different substitution pattern and fewer fluorine atoms.
Uniqueness
6-(Tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione is unique due to its high fluorine content, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring robust performance under extreme conditions, such as in high-performance materials and advanced drug delivery systems.
特性
CAS番号 |
842123-44-8 |
|---|---|
分子式 |
C12H5F13O3 |
分子量 |
444.14 g/mol |
IUPAC名 |
6-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-3-oxabicyclo[3.2.0]heptane-2,4-dione |
InChI |
InChI=1S/C12H5F13O3/c13-7(14,3-1-2-4(3)6(27)28-5(2)26)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h2-4H,1H2 |
InChIキー |
FCSBIKNQCZQVJE-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C1C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


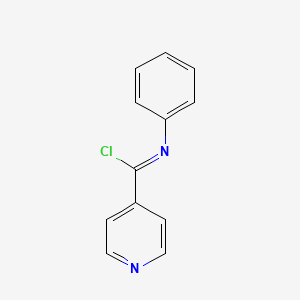


![4-[1-(Bicyclo[3.3.1]nonan-9-ylidene)ethyl]phenol](/img/structure/B12543992.png)
![1,2-Benzenedicarboxylic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12544004.png)
![Propanamide, 3-bromo-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12544027.png)

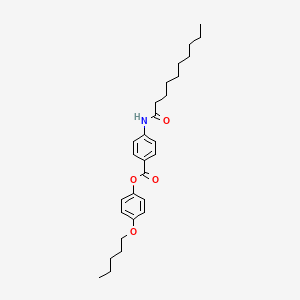
![1H-Indole-2-carboxylic acid, 5-[4-hydroxy-3-(1-methylethyl)phenoxy]-](/img/structure/B12544060.png)
![Spiro[6-oxabicyclo[3.1.0]hexane-3,2'-oxirane]](/img/structure/B12544070.png)

